Cas no 1351632-24-0 (5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole)

5-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole is a heterocyclic compound featuring an indole core functionalized with an azetidine carbonyl group and a 3-cyclopropyl-1,2,4-oxadiazole moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and selective binding affinity, making it a promising scaffold for medicinal chemistry applications. The cyclopropyl and oxadiazole groups contribute to improved lipophilicity and steric constraints, potentially optimizing pharmacokinetic profiles. Its modular design allows for further derivatization, facilitating structure-activity relationship studies in drug discovery. The compound’s balanced polarity and rigid framework may also support applications in agrochemical or material science research.
5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole structure
1351632-24-0 structure
Product name:5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole
CAS No:1351632-24-0
MF:C17H16N4O2
MW:308.334543228149
CID:6252349
PubChem ID:56764461

5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole
    • 1351632-24-0
    • AKOS024529740
    • (3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-5-yl)methanone
    • CHEMBL4921658
    • 5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
    • [3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone
    • VU0530026-1
    • F6036-1306
    • Inchi: 1S/C17H16N4O2/c22-17(12-3-4-14-11(7-12)5-6-18-14)21-8-13(9-21)16-19-15(20-23-16)10-1-2-10/h3-7,10,13,18H,1-2,8-9H2
    • InChI Key: WKCZVZGVYIKBEB-UHFFFAOYSA-N
    • SMILES: O1C(C2CN(C(C3C=CC4=C(C=CN4)C=3)=O)C2)=NC(C2CC2)=N1

Computed Properties

  • Exact Mass: 308.12732577g/mol
  • Monoisotopic Mass: 308.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75Ų

5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6036-1306-10mg
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
10mg
$118.5 2023-09-09
Life Chemicals
F6036-1306-25mg
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
25mg
$163.5 2023-09-09
Life Chemicals
F6036-1306-5mg
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
5mg
$103.5 2023-09-09
Life Chemicals
F6036-1306-2mg
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
2mg
$88.5 2023-09-09
Life Chemicals
F6036-1306-4mg
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
4mg
$99.0 2023-09-09
Life Chemicals
F6036-1306-30mg
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
30mg
$178.5 2023-09-09
Life Chemicals
F6036-1306-2μmol
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6036-1306-5μmol
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6036-1306-10μmol
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6036-1306-1mg
5-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-indole
1351632-24-0
1mg
$81.0 2023-09-09

Additional information on 5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole

Introduction to Compound with CAS No. 1351632-24-0 and Product Name: 5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole

The compound with the CAS number 1351632-24-0 and the product name 5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure incorporates a 1,2,4-oxadiazole moiety, which is well-known for its biological activity and has been extensively studied for its role in various pharmacological mechanisms. The presence of an azetidine ring further enhances the compound's complexity and functionality, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit potent biological activity. The 1,2,4-oxadiazole scaffold is particularly noteworthy due to its ability to interact with multiple biological targets, including enzymes and receptors involved in inflammation, pain, and cancer. The incorporation of this moiety into the 5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole structure not only enhances its pharmacological potential but also opens up new avenues for drug discovery. This compound has been the subject of several studies aimed at elucidating its mechanism of action and exploring its therapeutic applications.

The azetidine ring in the compound's structure contributes to its stability and bioavailability, making it an attractive candidate for further development. Azetidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of the 1,2,4-oxadiazole and azetidine moieties in this compound suggests that it may possess multiple modes of action, which could be beneficial in the treatment of complex diseases. This dual functionality makes it a particularly interesting molecule for researchers seeking to develop novel therapeutics.

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole scaffold can modulate various signaling pathways involved in disease progression. For instance, some derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, these compounds have been found to interact with receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation. The 5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole structure may similarly interact with these targets, offering potential therapeutic benefits.

The 3-cyclopropyl substituent in the compound's name adds another layer of complexity and may influence its pharmacokinetic properties. Cyclopropyl groups are known to enhance metabolic stability and improve oral bioavailability, making them valuable in drug design. By incorporating this group into the 5-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl-1H-indole structure, researchers aim to optimize the compound's pharmacokinetic profile while maintaining its biological activity. This approach is particularly important in drug development, where achieving a balance between efficacy and safety is crucial.

In conclusion, the compound with CAS number 1351632-24-0 and the product name 5-pharmaceutical applications due to its unique structural features and potential interactions with various biological targets. The presence of a 1-pharmaceutical research continues to evolve rapidly, this compound represents a promising candidate for further investigation and development. Future studies will focus on elucidating its mechanism of action、exploring its therapeutic potential、and optimizing its pharmacokinetic properties. By leveraging the latest advances in medicinal chemistry, researchers can harness the full potential of this innovative molecule.

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